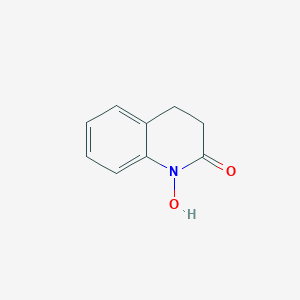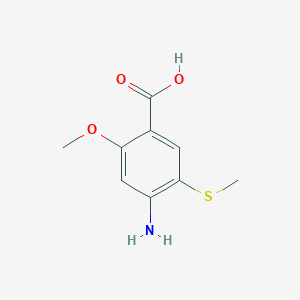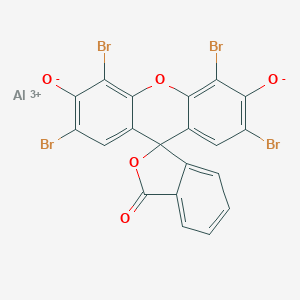
Bovinic acid
Overview
Description
It is an omega-7 trans fatty acid with the chemical formula C18H32O2 and a molar mass of 280.452 g/mol . The name “bovinic acid” was proposed by Kramer et al. in 1998 . This compound is significant as it accounts for a substantial portion of the total conjugated linoleic acid content in dairy products .
Mechanism of Action
Bovinic acid, also known as Rumenic acid, is a conjugated linoleic acid (CLA) found in the fat of ruminants and in dairy products . It is an omega-7 trans fatty acid .
Target of Action
It is known that this compound has anticarcinogenic and anti-atherogenic activities , suggesting that it may interact with cellular targets involved in these processes.
Mode of Action
As a conjugated linoleic acid, it may interact with its targets to exert its anticarcinogenic and anti-atherogenic effects
Biochemical Pathways
This compound is produced from vaccenic acid by the action of unsaturase enzymes . It can be converted back to vaccenic acid en route to stearic acid
Pharmacokinetics
It is known that the amount of this compound in humans is significantly related to milk fat intake , suggesting that dietary intake may influence its bioavailability.
Result of Action
This compound has been reported to have anticarcinogenic and anti-atherogenic activities . This suggests that it may have molecular and cellular effects that inhibit the development of cancer and atherosclerosis.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, dietary intake of milk fat appears to influence the amount of this compound in humans Other potential environmental factors influencing this compound’s action could include the individual’s overall diet, lifestyle, and health status
Biochemical Analysis
Biochemical Properties
Bovinic acid interacts with various enzymes, proteins, and other biomolecules. It is produced from vaccenic acid by the action of unsaturase enzymes . This interaction with enzymes is crucial for its biosynthesis and biotransformations .
Cellular Effects
This compound has been found to influence cell function. For instance, it has been suggested that this compound might serve as signal molecules between the gut and liver . In the liver, it might enhance the expression of certain genes and down-regulate others, thereby influencing cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is converted back to vaccenic acid en route to stearic acid , indicating its involvement in enzyme activation and inhibition.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced as an intermediate in the rumen biohydrogenation of linoleic acid . This indicates that it interacts with enzymes involved in this metabolic pathway.
Preparation Methods
Bovinic acid is produced from vaccenic acid through the action of unsaturase enzymes . In industrial settings, the production of this compound involves the bioconversion of vaccenic acid, which is a naturally occurring trans fatty acid found in the fat of ruminants . The process involves the enzymatic conversion of vaccenic acid to this compound, which can then be isolated and purified for various applications .
Chemical Reactions Analysis
Bovinic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield saturated fatty acids. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the double bonds. Halogenation using bromine or chlorine is a common substitution reaction.
Hydrogenation: Hydrogenation of this compound can convert it into stearic acid, a saturated fatty acid, using catalysts such as palladium on carbon.
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Bovinic acid has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique properties as a conjugated linoleic acid. It is used in research related to fatty acid metabolism and synthesis.
Biology: In biological research, this compound is investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: This compound has been studied for its potential anticancer and anti-atherosclerotic activities.
Comparison with Similar Compounds
Bovinic acid is similar to other conjugated linoleic acids, such as:
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9- and 12-positions.
Vaccenic acid: A trans fatty acid that serves as a precursor to this compound.
Stearic acid: A saturated fatty acid formed through the hydrogenation of this compound.
What sets this compound apart is its unique structure as a conjugated linoleic acid with specific cis-9, trans-11 double bonds, which confer distinct biological activities and health benefits .
Properties
IUPAC Name |
(9Z,11E)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-GOJKSUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041003 | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2540-56-9 | |
| Record name | 9-cis,11-trans-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rumenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bovinic acid shares the same molecular formula as linoleic acid, C18H32O2, with a molecular weight of 280.45 g/mol.
ANone: While the provided research doesn't delve into specific spectroscopic data for this compound, it does mention techniques like gas chromatography and mass spectrometry for identification and quantification. [, , , ] Further research in specialized databases would be necessary for detailed spectroscopic information.
ANone: The research provided focuses on this compound's role as a metabolite and its potential influence on biological pathways. There's no mention of it acting as a catalyst in chemical reactions. [, ]
ANone: While the provided research doesn't highlight specific computational studies on this compound, it does point to the potential of using techniques like QSAR modeling to explore structure-activity relationships. [] Such models could help predict the activity of this compound analogs based on structural modifications.
ANone: The provided research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations would require consultation with relevant regulatory bodies and guidelines. []
ANone: The provided research doesn't mention any specific resistance mechanisms related to this compound. [] This aspect would require dedicated studies to explore any potential for developing resistance, especially if it were to be developed into a therapeutic agent.
ANone: The provided research primarily focuses on the identification of this compound and its potential role in lipid metabolism, particularly in the context of chickens. [, ] It doesn't delve into the detailed aspects covered in questions 13-26. These areas would require dedicated research and analyses beyond the scope of the provided scientific papers.
ANone: A multidisciplinary approach encompassing biochemistry, nutrition, microbiology, and analytical chemistry is crucial to fully elucidate the properties and potential applications of this compound. [] Combining expertise from these fields can provide insights into its biosynthesis, metabolism, biological activity, and potential health implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)






![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)




